molecular formula C17H23BrFNO3 B11927900 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol

Cat. No.: B11927900
M. Wt: 388.3 g/mol
InChI Key: GMZVBOYMLPLEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol is a research chemical with the molecular formula C17H23BrFNO3 and a molecular weight of 388.27 g/mol. This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol typically involves multiple steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers use this compound to study biological pathways and interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol can be compared with other similar compounds, such as:

  • 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Chloride
  • 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Ether

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and Boc-protected piperidyl groups, which confer distinct properties and reactivity.

Properties

Molecular Formula

C17H23BrFNO3

Molecular Weight

388.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-6-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11,15,21H,7-10H2,1-3H3

InChI Key

GMZVBOYMLPLEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.